{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-15-8-2-3-12-9-13(16-17-12)10-4-6-11(14)7-5-10/h4-7,9,15H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCHQODVNZTZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NO1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine, with the CAS number 1240528-64-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its efficacy against various pathogens and therapeutic applications.
- Molecular Formula : C13H15FN2O
- Molecular Weight : 234.27 g/mol
- Chemical Structure : The compound features a 1,2-oxazole ring substituted with a fluorophenyl group and a propyl chain attached to a methylamine moiety.
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. Notably, research focusing on ESKAPE pathogens—an acronym for a group of bacteria known for their antibiotic resistance—has shown promising results.
- Activity Against ESKAPE Pathogens : In vitro testing has demonstrated that certain oxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria associated with the ESKAPE panel. The minimum inhibitory concentrations (MICs) were determined using serial dilution methods, revealing effective inhibition comparable to established antibiotics like nitrofurantoin and ciprofloxacin .
- Mechanism of Action : The proposed mechanism for the antibacterial activity involves the inhibition of essential bacterial enzymes and pathways. For instance, some derivatives have been shown to inhibit pantothenate synthetase in Mycobacterium tuberculosis, which is critical for bacterial survival .
Case Studies
A series of case studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:
- Study on Antimicrobial Efficacy : A study published in Molecules assessed several oxazole derivatives against multi-drug resistant strains. The lead compound exhibited superior antimicrobial activity with an MIC of 26.7 mM against Mycobacterium tuberculosis .
- In Silico Modeling : Molecular docking studies have been employed to predict binding affinities and interactions between the compound and target proteins in bacteria. This approach helps elucidate structure-activity relationships (SAR) that guide further modifications for enhanced potency .
Research Findings
| Study | Findings |
|---|---|
| MDPI Study (2023) | Showed significant antimicrobial activity against ESKAPE pathogens with MIC values lower than traditional antibiotics. |
| Molecular Modeling | Indicated favorable binding interactions with bacterial enzymes, suggesting potential as a lead compound for antibiotic development. |
Comparison with Similar Compounds
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine
- Structural Difference : Replaces the 4-fluorophenyl group with a phenyl ring.
- Fluorine’s electronegativity enhances binding affinity in many drug-receptor interactions, suggesting the fluorinated analog may have superior pharmacokinetic properties .
- Commercial Status : Discontinued by Fluorochem, indicating possible synthesis challenges or niche utility .
{3-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine
- Structural Difference : Substitutes the 1,2-oxazole ring with a 1H-pyrazole (two adjacent nitrogen atoms).
- Impact : Pyrazole’s hydrogen-bonding capacity may enhance interactions with biological targets, but the altered electronic structure could reduce aromatic stability compared to oxazole. This compound is priced at $248/250 mg , reflecting its use in high-value applications .
[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride
- Structural Difference : Features a 1,2,4-oxadiazole ring and an isobutyl substituent.
- Impact: Oxadiazoles are bioisosteres for esters/carbamates, offering metabolic resistance.
1-[3-(3-Bromophenyl)-1,2-oxazol-5-yl]methanamine
- Structural Difference : Bromine replaces fluorine on the phenyl ring.
- Impact : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions but increase molecular weight (MW = 293.1 vs. 234.3 for the fluorinated compound), affecting solubility and bioavailability .
Structural and Functional Analysis Table
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Oxazole Formation
- Starting Materials: Trimethylstannyl-substituted oxazole derivatives and halogenated pyridine or pyrimidine derivatives.
- Catalyst: Palladium(0) or Palladium(II) complexes.
- Solvents: 1,4-dioxane, dimethylformamide (DMF), tetrahydrofuran (THF), or their combinations.
- Conditions: Temperature range of 60 to 150 °C, reaction time between 30 minutes to 12 hours.
- Mechanism: Stille coupling to substitute the trimethylstannyl group with the 4-fluorophenyl moiety or related heterocycles.
This method is well-documented for preparing oxazole derivatives with aromatic substituents, ensuring high regioselectivity and yield.
Introduction of the Propylamine Side Chain
- Method: Alkylation of the oxazole ring at the 5-position using a suitable alkyl halide bearing the amine functionality or its protected form.
- Reagents: 3-(N,N-dimethylamino)propyl halides or Grignard reagents derived from 3-halopropylamines.
- Catalysts/Conditions: May involve base-mediated nucleophilic substitution or transition metal catalysis.
- Protection/Deprotection: Amines may be protected (e.g., acetylated) during intermediate steps to prevent side reactions.
Reductive Hydrolysis and Reduction for Methylamine Installation
- Reagents: Reducing agents such as diisobutylaluminum hydride (Dibal-H), lithium aluminum hydride (LiAlH4), superhydride, or borohydride salts (LiBH4, NaBH4, KBH4).
- Process: Reduction of intermediates bearing oxazole or related heterocyclic substituents followed by hydrolysis to yield the free amine.
- Alternative: Alkylation with methylating agents (e.g., methyl iodide, dialkyl sulfates) followed by reduction and hydrolysis to install the methylamine group.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Stille Coupling | Trimethylstannyl oxazole derivative, 4-fluorophenyl halide, Pd(0)/Pd(II) catalyst | 60–150 °C, 0.5–12 h, DMF/THF/dioxane | Formation of 3-(4-fluorophenyl)-1,2-oxazole |
| 2 | Alkylation of Oxazole 5-position | 3-(N,N-dimethylamino)propyl halide or Grignard reagent | Base or catalytic conditions | Introduction of propylamine side chain |
| 3 | Protection/Acetylation (optional) | Acetic anhydride or other protecting agents | Room temperature to mild heating | Protect amine for further transformations |
| 4 | Reductive Hydrolysis/Reduction | Dibal-H, LiAlH4, NaBH4, superhydride | Controlled temperature, aqueous workup | Conversion to methylamine functionality |
Research Findings and Optimization Notes
- Catalyst Choice: Palladium catalysts enable efficient coupling with high selectivity; choice between Pd(0) and Pd(II) depends on substrate and reaction conditions.
- Solvent Effects: Polar aprotic solvents like DMF and THF improve solubility and reaction rates for cross-coupling steps.
- Temperature Control: Elevated temperatures (up to 150 °C) accelerate coupling but require careful monitoring to avoid decomposition.
- Protection Strategies: Acetylation of amines prevents side reactions during halogenation or coupling steps, improving yield and purity.
- Reduction Methods: Selection of reducing agent affects the chemoselectivity; Dibal-H and LiAlH4 are effective for reductive hydrolysis of oxazole intermediates.
- Intermediate Stability: Oxazole derivatives with fluorophenyl substituents are stable under the described conditions, facilitating multi-step synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions/Materials | Comments |
|---|---|---|
| Catalyst | Pd(0) or Pd(II) complexes | Essential for Stille coupling |
| Solvent | DMF, THF, 1,4-dioxane | Polar aprotic solvents preferred |
| Temperature | 60–150 °C | Balances reaction rate and stability |
| Reaction Time | 30 min to 12 hours | Depends on substrate reactivity |
| Reducing Agents | Dibal-H, LiAlH4, NaBH4, Superhydride | For reductive hydrolysis and amine formation |
| Protection Agents | Acetic anhydride | Used to protect amine groups |
| Alkylation Reagents | 3-(N,N-dimethylamino)propyl halides, methyl iodide | For side chain and methylamine installation |
Q & A
Q. What are the established synthetic routes for {3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine, and how can purity be ensured?
Synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with propargylamine derivatives under controlled conditions (e.g., reflux in acetonitrile with catalytic acetic acid). Multi-step protocols may include protection/deprotection strategies for the methylamine group. Purity is validated via HPLC (≥95% purity) and structural confirmation through H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Key techniques include:
- NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm, doublets), oxazole (δ 8.1–8.3 ppm), and methylamine protons (δ 2.3–2.7 ppm).
- IR : Confirm C-F stretching (~1220 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry : HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinases or proteases linked to fluorophenyl-oxazole pharmacophores). Dose-response curves (IC₅₀) and selectivity indices against normal cells (e.g., HEK293) are critical .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s efficacy?
- Substituent Variation : Replace the 4-fluorophenyl group with chloro or trifluoromethyl analogs to assess electronic effects on target binding .
- Molecular Modeling : Use docking simulations (AutoDock Vina) to predict interactions with receptors like serotonin 5-HT₂A or dopamine D₂, guided by structural analogs in .
Q. How to resolve contradictions in reported biological activity data across studies?
Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and control for batch-to-batch variability in compound synthesis. Meta-analysis of logP and pKa values can clarify discrepancies in membrane permeability .
Q. What strategies improve this compound’s bioavailability and blood-brain barrier (BBB) penetration?
- Physicochemical Optimization : Adjust logP (target 2–3) via alkyl chain length modifications.
- Pro-drug Approaches : Introduce ester groups on the methylamine to enhance solubility, with enzymatic cleavage in vivo .
Q. How to assess selectivity against off-target receptors?
Perform competitive binding assays across a panel of GPCRs (e.g., α₁-adrenoceptors, histamine H₁) and use cryo-EM or surface plasmon resonance (SPR) to map binding kinetics. highlights sertindole analogs with >100-fold selectivity for 5-HT₂A over D₂ receptors .
Q. What analytical methods detect enantiomeric impurities in synthesized batches?
Use chiral HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate) column) with UV/fluorescence detection. Method validation per ICH guidelines ensures sensitivity for impurities ≤0.1% .
Q. How to study its interaction with DNA or proteins at the molecular level?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
